AMG9678

Description

BenchChem offers high-quality AMG9678 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about AMG9678 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C20H18F6N2O |

|---|---|

Molecular Weight |

416.4 g/mol |

IUPAC Name |

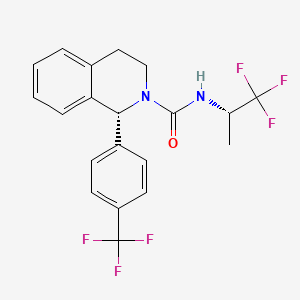

(1R)-1-[4-(trifluoromethyl)phenyl]-N-[(2S)-1,1,1-trifluoropropan-2-yl]-3,4-dihydro-1H-isoquinoline-2-carboxamide |

InChI |

InChI=1S/C20H18F6N2O/c1-12(19(21,22)23)27-18(29)28-11-10-13-4-2-3-5-16(13)17(28)14-6-8-15(9-7-14)20(24,25)26/h2-9,12,17H,10-11H2,1H3,(H,27,29)/t12-,17+/m0/s1 |

InChI Key |

OGMWZDQYXGKSBP-YVEFUNNKSA-N |

Isomeric SMILES |

C[C@@H](C(F)(F)F)NC(=O)N1CCC2=CC=CC=C2[C@H]1C3=CC=C(C=C3)C(F)(F)F |

Canonical SMILES |

CC(C(F)(F)F)NC(=O)N1CCC2=CC=CC=C2C1C3=CC=C(C=C3)C(F)(F)F |

Origin of Product |

United States |

An In-Depth Technical Guide on the Core Mechanism of Action of AMG9678

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMG9678 is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. This technical guide delineates the core mechanism of action of AMG9678, consolidating available preclinical data into a comprehensive resource. The document provides an overview of the TRPM8 signaling pathway, quantitative data on AMG9678's in vitro activity, and detailed experimental protocols for key assays. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the compound's function and evaluation.

Introduction to TRPM8 and its Role as a Therapeutic Target

The Transient Receptor Potential Melastatin 8 (TRPM8) is a non-selective cation channel that functions as the primary sensor for cold temperatures in the mammalian nervous system. Activated by cool temperatures (<28°C) and cooling agents such as menthol and icilin, TRPM8 is predominantly expressed in a subset of sensory neurons of the dorsal root and trigeminal ganglia. Its role in thermosensation and pain pathways has made it a significant target for the development of novel analgesics. Antagonism of TRPM8 is being investigated as a therapeutic strategy for various conditions, including neuropathic pain, migraine, and overactive bladder.

Core Mechanism of Action of AMG9678

The primary mechanism of action of AMG9678 is the selective blockade of the TRPM8 ion channel. By binding to the channel, AMG9678 prevents its activation by endogenous and exogenous stimuli, thereby inhibiting the influx of cations (primarily Ca²⁺ and Na⁺) into sensory neurons. This action attenuates the signaling cascade responsible for the sensation of cold and certain types of pain.

Quantitative Data for AMG9678

The following table summarizes the available in vitro potency data for AMG9678 against rat TRPM8 channels.

| Assay Type | Agonist | Species | IC50 (nM) | Reference |

| Calcium Influx Assay | Menthol | Rat | 31.2 | [Gavva et al., 2012] |

| Calcium Influx Assay | Cold | Rat | 49.6 | [Gavva et al., 2012] |

Signaling Pathways

The antagonism of TRPM8 by AMG9678 interrupts the canonical signaling pathway activated by cold or chemical agonists. The following diagrams illustrate the general TRPM8 signaling cascade and the proposed point of intervention by AMG9678.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of AMG9678, based on standard practices for TRPM8 antagonists.

In Vitro Calcium Flux Assay

This protocol describes a cell-based assay to measure the inhibitory effect of AMG9678 on TRPM8 activation.

Objective: To determine the IC50 of AMG9678 against agonist-induced calcium influx in cells expressing recombinant TRPM8.

Materials:

-

HEK293 cells stably expressing rat TRPM8

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

TRPM8 agonist (Menthol or Icilin)

-

AMG9678

-

96-well black-walled, clear-bottom plates

-

Fluorometric Imaging Plate Reader (FLIPR) or equivalent

Procedure:

-

Cell Plating: Seed HEK293-rTRPM8 cells into 96-well plates at an appropriate density and culture overnight to allow for cell attachment.

-

Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in assay buffer. Remove the culture medium from the cells and add the loading buffer. Incubate for 1 hour at 37°C.

-

Compound Preparation: Prepare serial dilutions of AMG9678 in assay buffer.

-

Assay:

-

Wash the cells with assay buffer to remove excess dye.

-

Add the different concentrations of AMG9678 to the wells and incubate for 15-30 minutes.

-

Place the plate in the FLIPR instrument.

-

Add the TRPM8 agonist (e.g., menthol at a final concentration of 10 µM) to all wells simultaneously using the instrument's integrated pipettor.

-

Measure the fluorescence intensity over time to monitor changes in intracellular calcium.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Normalize the data to the response of the vehicle control.

-

Plot the normalized response against the logarithm of the AMG9678 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

In Vivo Hypothermia Assay in Rats

This protocol describes an in vivo study to assess the effect of AMG9678 on core body temperature.

Objective: To evaluate the potential of AMG9678 to induce hypothermia in a rodent model.

Materials:

-

Male Sprague-Dawley rats

-

AMG9678

-

Vehicle (e.g., 0.5% HPMC, 0.2% Tween 80 in water)

-

Radiotelemetry implants for core body temperature monitoring

-

Oral gavage needles

Procedure:

-

Animal Acclimation and Surgery: Acclimate rats to the housing conditions. Surgically implant radiotelemetry probes for continuous monitoring of core body temperature and allow for a post-operative recovery period.

-

Baseline Temperature Recording: Record baseline core body temperature for at least 24 hours before dosing.

-

Dosing: Administer AMG9678 or vehicle via oral gavage. The Gavva et al. (2012) study used doses of 10, 30, and 100 mg/kg.

-

Temperature Monitoring: Continuously monitor core body temperature for at least 24 hours post-dosing.

-

Data Analysis:

-

Calculate the change in body temperature from the pre-dose baseline for each animal.

-

Compare the temperature changes between the AMG9678-treated groups and the vehicle-treated group using appropriate statistical methods (e.g., ANOVA).

-

Concluding Remarks

AMG9678 is a well-characterized, potent, and selective antagonist of the TRPM8 ion channel. Its mechanism of action, centered on the inhibition of cation influx in sensory neurons, has been demonstrated in vitro. In vivo studies have confirmed its target engagement, leading to a measurable physiological response of transient hypothermia. The data and protocols presented in this guide provide a foundational understanding of AMG9678 for researchers and professionals in the field of drug development. Further investigation into the detailed pharmacokinetics, structure-activity relationships, and efficacy in various disease models will be crucial for the continued development of AMG9678 and other TRPM8 antagonists as potential therapeutics.

An In-depth Technical Guide to AMG9678: A Selective TRPM8 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMG9678 is a potent, selective, and orally active antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel. As a key mediator of cold sensation, the TRPM8 channel represents a significant therapeutic target for conditions involving cold hypersensitivity and pain. This document provides a comprehensive technical overview of AMG9678, including its mechanism of action, preclinical data, and the signaling pathways it modulates. Detailed experimental methodologies and quantitative data are presented to support further research and development efforts.

Introduction to TRPM8

The Transient Receptor Potential Melastatin 8 (TRPM8) is a non-selective cation channel primarily expressed in a subset of sensory neurons. It is activated by cold temperatures (below 28°C) and cooling agents such as menthol and icilin. Upon activation, TRPM8 allows the influx of cations, predominantly Ca2+ and Na+, leading to membrane depolarization and the generation of action potentials. This signaling is transmitted to the central nervous system, resulting in the perception of cold. Dysregulation of TRPM8 activity has been implicated in various pathological conditions, including neuropathic pain, cold allodynia, and overactive bladder, making it a compelling target for therapeutic intervention.

AMG9678: A Potent and Selective TRPM8 Antagonist

AMG9678 has been identified as a potent and selective antagonist of the TRPM8 channel. Its chemical formula is C20H18F6N2O, and its CAS number is 1159997-27-9. Preclinical studies have demonstrated its ability to inhibit TRPM8 activation, suggesting its potential for treating TRPM8-mediated disorders.

Mechanism of Action

AMG9678 exerts its pharmacological effect by directly inhibiting the TRPM8 ion channel. By binding to the channel, it prevents the conformational changes required for ion influx in response to cold stimuli or chemical agonists. This blockade of cation entry prevents the depolarization of sensory neurons, thereby inhibiting the signaling cascade responsible for the sensation of cold.

Below is a diagram illustrating the TRPM8 signaling pathway and the inhibitory action of AMG9678.

Quantitative Preclinical Data

Preclinical evaluation of AMG9678 has provided key quantitative data on its potency and in vivo activity. The following table summarizes the available data from a study by Gavva et al. (2012).[1]

| Parameter | Species | Assay/Model | Value | Reference |

| IC50 | Rat | Menthol-activated TRPM8 | 31.2 nM | [2] |

| IC50 | Rat | Cold-activated TRPM8 | More potent than against menthol activation | [1] |

| Selectivity | - | TRPA1, TRPV1, TRPV3, TRPV4 | Selective for TRPM8 | [1] |

| In Vivo Effect | Rat | Body Temperature | Dose-dependent decrease | [1] |

| 10 mg/kg p.o. | Significant decrease | |||

| 30 mg/kg p.o. | Significant decrease (max of 0.62°C) | |||

| 100 mg/kg p.o. | Significant decrease | |||

| Pharmacokinetics | Rat | Plasma Half-life (T1/2) | 7.6 hours |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following outlines the general experimental protocols used in the preclinical assessment of AMG9678, based on the work by Gavva et al. (2012).

In Vitro Potency and Selectivity Assays

Objective: To determine the inhibitory concentration (IC50) of AMG9678 on rat TRPM8 channels and to assess its selectivity against other TRP channels.

General Protocol:

-

Cell Culture and Transfection: A stable cell line (e.g., HEK293) expressing recombinant rat TRPM8 is used. For selectivity assays, cell lines expressing other TRP channels (TRPA1, TRPV1, TRPV3, TRPV4) are utilized.

-

Calcium Influx Assay:

-

Cells are plated in 96-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

A baseline fluorescence reading is taken.

-

AMG9678 at various concentrations is pre-incubated with the cells.

-

The respective channel agonist is added to stimulate the channel (e.g., menthol for TRPM8, capsaicin for TRPV1).

-

Changes in intracellular calcium are measured using a fluorescence plate reader.

-

-

Data Analysis: The fluorescence intensity is normalized, and the IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

In Vivo Body Temperature Regulation Studies

Objective: To evaluate the effect of orally administered AMG9678 on the core body temperature of rats.

General Protocol:

-

Animal Model: Male Sprague-Dawley rats are used.

-

Telemetry Implantation: Animals are surgically implanted with radiotelemetry probes to continuously monitor core body temperature.

-

Dosing: AMG9678 is formulated in an appropriate vehicle and administered orally (p.o.) at various doses (e.g., 10, 30, 100 mg/kg). A vehicle control group is included.

-

Data Collection: Body temperature is recorded continuously before and after drug administration for a specified period (e.g., 24 hours).

-

Data Analysis: The change in body temperature from baseline is calculated for each animal. Statistical analysis (e.g., ANOVA followed by Dunnett's test) is used to compare the treatment groups to the vehicle control.

The workflow for the in vivo body temperature study is depicted in the diagram below.

Clinical Development Status

As of the latest available information, there are no public records of AMG9678 entering clinical trials. The compound has been characterized in preclinical studies, but its safety and efficacy in humans have not yet been reported.

Conclusion and Future Directions

AMG9678 is a valuable research tool for elucidating the physiological and pathophysiological roles of the TRPM8 channel. Its high potency and selectivity make it a strong candidate for further investigation as a potential therapeutic agent for a range of conditions characterized by cold hypersensitivity and pain. Future research should focus on comprehensive preclinical safety and toxicology studies to support a potential transition to clinical development. Furthermore, exploring the efficacy of AMG9678 in various animal models of neuropathic pain and other TRPM8-related disorders will be crucial in defining its therapeutic potential.

References

AMG9678: A Technical Guide to a Potent and Selective TRPM8 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transient Receptor Potential Melastatin 8 (TRPM8) is a non-selective cation channel that plays a crucial role in the sensation of cold and in various physiological and pathophysiological processes, including pain and inflammation.[1][2] As a key mediator of cold thermosensation, TRPM8 has emerged as a promising therapeutic target for the management of conditions characterized by cold hypersensitivity, such as neuropathic pain and migraine.[3] This technical guide provides an in-depth overview of AMG9678, a potent and selective antagonist of the TRPM8 channel, summarizing its pharmacological properties, mechanism of action, and the experimental methodologies used in its preclinical evaluation.

Quantitative Data Summary

The following tables summarize the available quantitative data for AMG9678, providing a clear comparison of its in vitro potency and in vivo pharmacokinetic and pharmacodynamic properties.

| Parameter | Value | Species | Assay/Method |

| IC50 | 31.2 nM | Rat | Inhibition of menthol-induced intracellular calcium increase in CHO cells expressing rat TRPM8[4][5] |

Table 1: In Vitro Potency of AMG9678

| Parameter | Dose (p.o.) | Value | Species |

| Plasma Half-life (T½) | Not Specified | 7.6 hours | Rat |

| Maximum Body Temperature Decrease (°C) | 10 mg/kg | 0.72 | Rat |

| 30 mg/kg | 0.70 | Rat | |

| 100 mg/kg | 0.83 | Rat |

Table 2: In Vivo Pharmacokinetics and Pharmacodynamics of AMG9678 in Rats

Mechanism of Action and Signaling Pathway

AMG9678 exerts its pharmacological effects by directly antagonizing the TRPM8 channel. TRPM8 is a homotetrameric ion channel located on the plasma membrane of sensory neurons. Its activation by cold temperatures or chemical agonists like menthol leads to an influx of cations, primarily Ca2+ and Na+, resulting in membrane depolarization and the generation of an action potential. This signal is then transmitted to the central nervous system, leading to the sensation of cold.

The signaling cascade initiated by TRPM8 activation is complex and involves multiple downstream effectors. Phosphatidylinositol 4,5-bisphosphate (PIP2) is a critical component for channel activation. Gq-protein coupled receptor (GPCR) stimulation can modulate TRPM8 activity through the generation of diacylglycerol (DAG) and inositol trisphosphate (IP3), leading to the activation of Protein Kinase C (PKC), which can desensitize the channel. The signaling pathway ultimately leads to changes in gene expression through the activation of transcription factors like c-Jun.

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of TRPM8 antagonists like AMG9678.

In Vitro Calcium Imaging Assay

This assay is fundamental for determining the potency of TRPM8 antagonists.

References

Preclinical Data on AMG 9678: Information Not Publicly Available

Comprehensive searches for preclinical data on the compound designated AMG 9678 have not yielded any publicly available information. Technical guides, whitepapers, and experimental data for this specific compound do not appear in the public domain at this time.

It is possible that "AMG 9678" may be an internal designation not yet disclosed, a typographical error, or a compound that has not progressed to a stage where preclinical data is published.

While no information was found for AMG 9678, extensive preclinical data is available for other Amgen compounds, including:

-

AMG 337: A potent and selective MET kinase inhibitor.

-

AMG 397: An orally bioavailable MCL1 inhibitor.

-

AMG 570: A compound for which initial safety, tolerability, pharmacokinetics, and pharmacodynamics have been studied.

-

AMG 650: A first-in-class inhibitor of the kinesin motor protein KIF18A.

-

AMG 900: A potent and highly selective Aurora kinase inhibitor.

-

AMG 458: A selective small molecule inhibitor of the c-Met receptor tyrosine kinase.

Should information on any of these alternative compounds be of interest, a detailed technical summary can be provided.

An In-Depth Technical Guide on the Role of TRPM8 Antagonism in Neuropathic Pain: Focus on Amgen's Preclinical Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropathic pain, a debilitating condition arising from damage or disease affecting the somatosensory nervous system, remains a significant therapeutic challenge.[1][2] The transient receptor potential melastatin 8 (TRPM8) channel, a non-selective cation channel activated by cold temperatures and cooling agents, has emerged as a potential target for analgesic drug development.[3][4] TRPM8 is expressed in a subset of sensory neurons and is implicated in the sensation of cold. Its role in pathological pain states, particularly the cold hypersensitivity often associated with neuropathic pain, has been a subject of intense investigation.[3] This document provides a technical overview of the role of TRPM8 antagonism in neuropathic pain, with a specific focus on preclinical compounds developed by Amgen.

The Role of TRPM8 in Neuropathic Pain

TRPM8-expressing afferents are primarily Aδ and C fibers, which are involved in transmitting sensory information to the central nervous system. In neuropathic pain conditions, such as those induced by chemotherapy or chronic nerve injury, there is evidence of altered TRPM8 expression and function. This can lead to cold allodynia (pain in response to a normally non-painful cold stimulus) and hyperalgesia (an exaggerated pain response to a cold stimulus), which are common and distressing symptoms for patients. The therapeutic hypothesis is that by blocking the activation of TRPM8 channels with an antagonist, the aberrant signaling from sensory neurons can be normalized, leading to a reduction in cold-related neuropathic pain.

Featured Compound: AMG9678 - A Potent and Selective TRPM8 Antagonist

Amgen has developed potent and selective antagonists of the TRPM8 channel. One such compound is AMG9678, which has been characterized as a potent, selective, and orally active TRPM8 antagonist.

Table 1: In Vitro Potency of AMG9678

| Compound | Target | Assay | IC50 | Reference |

| AMG9678 | TRPM8 | Not Specified | 31.2 nM |

While specific data on the efficacy of AMG9678 in neuropathic pain models is not publicly available, its high potency for the TRPM8 channel makes it a relevant tool for studying the role of this channel in pain. To understand the potential therapeutic utility of such a compound, we can examine the preclinical data from a structurally related Amgen compound, AMG2850.

Preclinical Evaluation of an Amgen TRPM8 Antagonist in Neuropathic Pain Models: The Case of AMG2850

AMG2850 is another potent and selective TRPM8 antagonist developed by Amgen. A comprehensive preclinical study was conducted to evaluate its efficacy in rat models of inflammatory and neuropathic pain.

Table 2: In Vitro Profile of AMG2850

| Parameter | Value |

| Target | rat TRPM8 |

| Potency (IC90 vs. icilin) | 204 ± 28 nM |

| Selectivity | >100-fold over TRPV1 and TRPA1 |

| Oral Bioavailability (rat) | >40% |

Data sourced from Lehto et al., 2015.

Experimental Protocols

1. Neuropathic Pain Model (Spared Nerve Injury - SNI)

-

Animal Model: Male Sprague-Dawley rats.

-

Surgical Procedure: Under isoflurane anesthesia, the sciatic nerve and its three terminal branches (tibial, common peroneal, and sural nerves) were exposed. The tibial and common peroneal nerves were tightly ligated with 5-0 silk suture and sectioned distal to the ligation, removing a 2-4 mm piece of the distal nerve stump. The sural nerve was left intact.

-

Behavioral Assessment (Tactile Allodynia): Mechanical sensitivity was assessed using von Frey filaments. Rats were placed in a chamber with a wire mesh floor. Filaments of increasing stiffness were applied to the lateral plantar surface of the hind paw (the territory of the intact sural nerve) to determine the paw withdrawal threshold.

-

Drug Administration: AMG2850 was administered orally (p.o.) at doses up to 100 mg/kg.

2. In Vivo Target Engagement (Icilin-Induced Wet-Dog Shakes)

-

Rationale: Icilin is a potent TRPM8 agonist that induces a characteristic "wet-dog shake" (WDS) behavior in rats. Inhibition of this behavior serves as a measure of in vivo TRPM8 target engagement.

-

Procedure: Rats were administered AMG2850 or vehicle orally. After a set pre-treatment time, they were injected with icilin. The number of WDS was then counted for a defined period.

Diagram 1: Experimental Workflow for Neuropathic Pain Model

Caption: Workflow for the Spared Nerve Injury (SNI) model and subsequent behavioral testing.

Results of Preclinical Studies with AMG2850

Despite demonstrating significant in vivo target engagement (effective blockade of icilin-induced wet-dog shakes at 10 mg/kg, p.o.), AMG2850 did not show a significant therapeutic effect in the SNI model of neuropathic pain.

Table 3: Efficacy of AMG2850 in the Rat SNI Model of Neuropathic Pain

| Treatment | Dose (mg/kg, p.o.) | Paw Withdrawal Threshold (g) | % Reversal of Allodynia |

| Vehicle | - | (Data not specified in abstract) | - |

| AMG2850 | up to 100 | No significant increase | Not significant |

Data interpreted from Lehto et al., 2015.

The study concluded that for the specific endpoints of mechanical and tactile allodynia in the models tested, TRPM8 antagonism with AMG2850 was not effective. The authors suggested that either TRPM8 does not play a significant role in these specific pain modalities, or that a higher degree of target coverage than what was achieved is necessary to observe an effect.

Signaling Pathways

The presumed mechanism of action for a TRPM8 antagonist in neuropathic pain is the blockade of cold-evoked depolarization of sensory neurons.

Diagram 2: Hypothesized Signaling Pathway of TRPM8 in Neuropathic Pain

Caption: Hypothesized mechanism of TRPM8 activation and its blockade by an antagonist.

Discussion and Future Directions

The data from Amgen's preclinical TRPM8 antagonist program highlights the complexities of translating a target's role in sensory physiology to therapeutic efficacy in pathological pain states. While AMG9678 is a potent TRPM8 antagonist, the lack of efficacy of the related compound AMG2850 in models of mechanical allodynia suggests that TRPM8's role in neuropathic pain may be more nuanced than initially hypothesized. It is possible that TRPM8 antagonism is more relevant for the cold allodynia aspect of neuropathic pain, which was not the primary endpoint in the reported AMG2850 study.

Further research is required to fully elucidate the therapeutic potential of TRPM8 antagonists in neuropathic pain. This could include:

-

Evaluation of compounds like AMG9678 in a broader range of neuropathic pain models, including those with a pronounced cold allodynia phenotype.

-

Investigation of the central versus peripheral roles of TRPM8 in pain processing.

-

Exploration of combination therapies where TRPM8 antagonists could be used to treat specific symptoms of neuropathic pain.

References

- 1. Neuropathic pain: preclinical and early clinical progress with voltage-gated sodium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. transpharmation.com [transpharmation.com]

- 3. Development of TRPM8 Antagonists to Treat Chronic Pain and Migraine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation - PMC [pmc.ncbi.nlm.nih.gov]

AMG9678: A Technical Guide to its Target Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG9678 is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[1] TRPM8 is a non-selective cation channel recognized as a primary sensor for cold temperatures and cooling agents like menthol. Its involvement in pain signaling pathways has positioned it as a significant therapeutic target for various conditions, including neuropathic pain and migraine. This document provides a comprehensive overview of the target selectivity profile of AMG9678, detailing its potency against TRPM8 and its selectivity against other related TRP channels. It also outlines the key experimental methodologies used to characterize this profile.

Core Target Potency and Selectivity

AMG9678 demonstrates high potency in inhibiting the TRPM8 channel. The primary measure of this potency is its half-maximal inhibitory concentration (IC50).

Table 1: In Vitro Potency of AMG9678 against Rat TRPM8

| Agonist | IC50 (nM) |

| Menthol | 31.2 |

Data sourced from Gavva et al., 2012.

The selectivity of a compound is as crucial as its potency. AMG9678 has been shown to be selective for TRPM8 over other members of the TRP channel family, including TRPA1, TRPV1, TRPV3, and TRPV4. While the specific IC50 values for these off-targets are not publicly available, studies have confirmed its selectivity, which is a critical attribute for minimizing off-target effects and potential side effects in a clinical setting.

Signaling Pathway and Mechanism of Action

The TRPM8 ion channel is a key player in thermosensation. Its activation by cold temperatures or chemical agonists leads to an influx of cations, primarily Ca2+ and Na+, into the cell. This influx results in membrane depolarization and the generation of an action potential in sensory neurons, which is then transmitted to the central nervous system and perceived as a cold sensation.

AMG9678 acts as an antagonist, binding to the TRPM8 channel and preventing its activation. This blockade inhibits the downstream signaling cascade, thereby mitigating the physiological responses associated with TRPM8 activation.

Experimental Protocols

The characterization of AMG9678's potency and selectivity relies on established in vitro assays. The two primary methods are the intracellular calcium influx assay and the whole-cell patch clamp technique.

Intracellular Calcium Influx Assay

This high-throughput screening method is used to measure the ability of a compound to inhibit the influx of calcium through an ion channel in response to an agonist.

Experimental Workflow:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the target ion channel (e.g., rat TRPM8) are cultured in a suitable medium.

-

Cell Plating: Cells are seeded into 96- or 384-well plates and allowed to adhere overnight.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM). These dyes exhibit a significant increase in fluorescence intensity upon binding to free intracellular calcium.

-

Compound Addition: Serial dilutions of the antagonist (AMG9678) are added to the wells and incubated for a specific period.

-

Agonist Stimulation: An agonist (e.g., menthol or a cold stimulus) is added to activate the TRPM8 channels.

-

Fluorescence Measurement: A fluorescence plate reader is used to measure the change in fluorescence intensity over time, which corresponds to the intracellular calcium concentration.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the antagonist concentration and fitting the data to a sigmoidal dose-response curve.

Whole-Cell Patch Clamp Electrophysiology

This technique is the gold standard for studying ion channel function, providing a direct measure of the ionic currents flowing across the cell membrane.

Experimental Protocol:

-

Cell Preparation: Cells expressing the target ion channel are grown on coverslips.

-

Pipette Preparation: A glass micropipette with a very fine tip (around 1 µm in diameter) is filled with an intracellular solution that mimics the ionic composition of the cytoplasm.

-

Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "gigaseal" between the pipette tip and the membrane.

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical access to the entire cell.

-

Voltage Clamp: The membrane potential is clamped at a specific voltage by an amplifier.

-

Current Recording: The current required to maintain this voltage is recorded. When the ion channels open, the resulting ion flow is measured as an electrical current.

-

Compound Application: The antagonist (AMG9678) is applied to the cell via the extracellular solution, and the resulting change in the agonist-evoked current is measured to determine the inhibitory effect.

Conclusion

AMG9678 is a highly potent and selective antagonist of the TRPM8 ion channel. Its well-characterized in vitro profile, established through robust experimental methodologies such as intracellular calcium influx assays and whole-cell patch clamp recordings, underscores its potential as a therapeutic agent. The high selectivity of AMG9678 is a key feature, suggesting a favorable safety profile with a reduced likelihood of off-target effects. Further investigation into its broader selectivity profile against a wider range of ion channels and receptors will continue to refine our understanding of this promising compound.

References

The Enigmatic AMG9678: A Potent TRPM8 Antagonist Shrouded in Limited Public Data

Despite its identification as a potent and selective antagonist of the transient receptor potential cation channel subfamily M member 8 (TRPM8), publicly available information on the discovery and development of AMG9678 is exceptionally scarce. As of late 2025, the scientific and clinical development trajectory of this compound remains largely undisclosed, precluding the creation of a comprehensive technical guide.

What is known is that AMG9678 is a selective, potent, and orally active TRPM8 antagonist with an in vitro half-maximal inhibitory concentration (IC50) of 31.2 nM[1]. This singular data point positions it as a significant tool for researchers studying the TRPM8 channel, which is a key sensor for cold temperatures and menthol, and a potential target for various pathological conditions. However, beyond this initial characterization, details regarding its discovery, preclinical evaluation, and any progression into clinical trials are not available in the public domain.

For researchers and professionals in drug development, the lack of data on AMG9678 means that key aspects of its profile remain unknown. This includes its detailed mechanism of action beyond simple TRPM8 antagonism, its pharmacokinetic and pharmacodynamic properties, safety and toxicology data, and any potential therapeutic indications that were being explored.

Without this fundamental information, it is not possible to construct the detailed experimental protocols, quantitative data tables, or signaling pathway diagrams requested. The scientific community awaits further disclosure from the originating entity to understand the full story behind AMG9678 and its potential as a therapeutic agent.

References

The Role of the TRPM8 Antagonist AMG9678 in Modulating Cold Sensing Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The sensation of cold is a critical physiological process for survival, alerting organisms to potentially harmful drops in temperature. The Transient Receptor Potential Melastatin 8 (TRPM8) ion channel has been identified as the primary molecular sensor for cool and cold temperatures. Its activation in sensory neurons triggers a signaling cascade that ultimately leads to the perception of cold. Dysregulation of this pathway can result in cold hypersensitivity and neuropathic pain, making TRPM8 a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the cold sensing pathway mediated by TRPM8 and explores the pharmacological profile of AMG9678, a potent and selective TRPM8 antagonist. Detailed experimental protocols for studying TRPM8 function and the effects of its antagonists are also presented, alongside visualizations of key signaling pathways and experimental workflows.

Introduction to Cold Sensing and TRPM8

The ability to perceive a wide range of temperatures is crucial for an organism's interaction with its environment. The molecular basis for thermosensation lies in a family of ion channels known as the Transient Receptor Potential (TRP) channels. Among these, TRPM8 has been unequivocally established as the principal detector of environmental cold.[1] Expressed predominantly in a subset of primary sensory neurons of the dorsal root and trigeminal ganglia, TRPM8 is a non-selective cation channel that is activated by cool temperatures (typically below 28°C), as well as by cooling compounds such as menthol and icilin.[2][3]

Upon activation, TRPM8 allows the influx of cations, primarily Ca2+ and Na+, into the neuron.[3] This influx leads to membrane depolarization and the generation of action potentials that are transmitted along sensory nerves to the spinal cord and then to the brain, where they are interpreted as the sensation of cold.[1] Beyond its role in innocuous cool sensing, TRPM8 is also implicated in the perception of noxious cold and in the cold hypersensitivity associated with inflammatory and neuropathic pain conditions. This dual role makes TRPM8 an attractive therapeutic target for conditions characterized by cold allodynia (pain in response to a normally non-painful cold stimulus) and hyperalgesia (an exaggerated pain response to a cold stimulus).

AMG9678: A Potent and Selective TRPM8 Antagonist

AMG9678 is a selective and orally active antagonist of the TRPM8 ion channel. Its pharmacological properties make it a valuable tool for investigating the role of TRPM8 in cold sensing and a potential therapeutic agent for cold-related pain states.

Pharmacological Profile of AMG9678

Quantitative data for the in vitro and in vivo activity of AMG9678 are summarized in the tables below.

| Parameter | Value | Species | Assay | Reference |

| IC50 | 31.2 nM | Rat | Inhibition of icilin-induced Ca2+ influx in CHO cells expressing rat TRPM8 |

Table 1: In Vitro Potency of AMG9678

| Dose (mg/kg, p.o.) | Maximum Body Temperature Decrease (°C) | Time to Maximum Effect (hours) | Animal Model | Reference |

| 10 | 0.72 | 1 | Rat | |

| 30 | 0.70 | 1 | Rat | |

| 100 | 0.83 | 1 | Rat |

Table 2: In Vivo Effect of AMG9678 on Body Temperature in Rats

AMG9678 has demonstrated dose-dependent inhibition of TRPM8 activity and a clear physiological effect on core body temperature in preclinical models, consistent with the role of TRPM8 in thermoregulation.

The TRPM8 Signaling Pathway in Cold Sensation

The activation of TRPM8 by cold or chemical agonists initiates a complex signaling cascade within the sensory neuron. This pathway is subject to modulation by various intracellular factors, providing multiple points for potential therapeutic intervention.

Caption: TRPM8 Signaling Pathway in Sensory Neurons.

Key regulatory elements in the TRPM8 signaling pathway include:

-

Phosphatidylinositol 4,5-bisphosphate (PIP2): A membrane phospholipid that is essential for TRPM8 channel gating. Depletion of PIP2 by phospholipase C (PLC) leads to channel desensitization.

-

Phospholipase C (PLC): Activated by G-protein coupled receptors (GPCRs) or by calcium influx through TRPM8, PLC hydrolyzes PIP2, thus modulating TRPM8 activity.

-

Protein Kinase C (PKC) and Protein Kinase A (PKA): These kinases can phosphorylate TRPM8, generally leading to an inhibition of channel activity and contributing to desensitization.

Experimental Protocols for Studying TRPM8 and its Antagonists

In Vitro Calcium Imaging Assay

This assay measures changes in intracellular calcium concentration in response to TRPM8 activation and inhibition.

Caption: Experimental Workflow for Calcium Imaging Assay.

Methodology:

-

Cell Culture: Plate HEK293 cells stably expressing TRPM8 or primary dorsal root ganglion (DRG) neurons on glass coverslips.

-

Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., 2 µM Fura-2 AM) in a physiological buffer for 30-60 minutes at 37°C.

-

Baseline Measurement: Mount the coverslip on a perfusion chamber of an inverted microscope equipped for ratiometric fluorescence imaging. Perfuse with a standard extracellular solution and record baseline fluorescence at 340 nm and 380 nm excitation wavelengths.

-

Compound Application: Perfuse the cells with the desired concentration of AMG9678 or vehicle control for a defined period.

-

Agonist Stimulation: While continuing to record, apply a TRPM8 agonist (e.g., 100 µM menthol or 1 µM icilin) to the cells.

-

Data Analysis: Calculate the ratio of fluorescence intensities (F340/F380) over time. The peak response following agonist application is used to determine the level of TRPM8 activation. Plot the percentage of inhibition against the concentration of AMG9678 to determine the IC50 value.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion currents flowing through TRPM8 channels in the cell membrane.

Caption: Experimental Workflow for Patch-Clamp Electrophysiology.

Methodology:

-

Solutions: Prepare an intracellular solution (e.g., containing in mM: 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.3 with CsOH) and an extracellular solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4 with NaOH).

-

Cell Preparation: Use TRPM8-expressing cells plated on coverslips.

-

Recording:

-

Mount the coverslip in the recording chamber and perfuse with extracellular solution.

-

Using a micromanipulator, approach a cell with a glass micropipette filled with intracellular solution and form a gigaseal (>1 GΩ).

-

Rupture the membrane patch to obtain the whole-cell configuration.

-

Clamp the membrane potential at -60 mV and record baseline currents.

-

Apply TRPM8 agonists and/or AMG9678 via the perfusion system and record the resulting changes in membrane current.

-

In Vivo Models of Cold Allodynia

Animal models are essential for evaluating the therapeutic potential of TRPM8 antagonists in pathological pain states. The spared nerve injury (SNI) and chemotherapy-induced neuropathic pain (e.g., oxaliplatin) models are commonly used to induce cold allodynia.

Methodology (Acetone Evaporation Test):

-

Animal Model: Induce neuropathic pain in rodents using a model such as SNI or oxaliplatin administration.

-

Acclimatization: Place the animals in individual transparent chambers on a wire mesh floor and allow them to acclimate for at least 30 minutes.

-

Drug Administration: Administer AMG9678 or vehicle orally at the desired doses.

-

Stimulation: At various time points after drug administration, apply a drop of acetone to the plantar surface of the hind paw. The evaporation of acetone produces a cooling stimulus.

-

Behavioral Scoring: Observe the animal's response for a set period (e.g., 1 minute) and score the behavior (e.g., number of paw lifts, duration of paw licking/biting). A reduction in the pain-related behaviors in the AMG9678-treated group compared to the vehicle group indicates analgesic efficacy.

Conclusion

AMG9678 is a potent and selective TRPM8 antagonist that serves as a critical tool for elucidating the role of this ion channel in cold sensing and thermoregulation. The detailed experimental protocols provided in this guide offer a framework for researchers to investigate the intricate mechanisms of TRPM8 function and to evaluate the therapeutic potential of novel TRPM8 modulators. As our understanding of the TRPM8 signaling pathway continues to grow, targeted therapies like AMG9678 hold promise for the treatment of debilitating cold-related pain conditions. The continued investigation into the preclinical efficacy of AMG9678 in models of neuropathic pain will be crucial in advancing this compound towards clinical development.

References

Application Notes and Protocols for In Vivo Studies of AMG9678, a Potent TRPM8 Antagonist

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the in vivo evaluation of AMG9678, a selective and potent antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel. The protocol is designed for a xenograft mouse model of colorectal cancer, a tumor type where TRPM8 expression has been correlated with prognosis. Additionally, this document outlines the key signaling pathways influenced by TRPM8 antagonism and presents quantitative data in a structured format for clarity and comparison.

Introduction to TRPM8 and its Role in Cancer

Transient Receptor Potential Melastatin 8 (TRPM8) is a cation channel best known for its role as a sensor of cold temperatures and cooling agents like menthol. Beyond its function in sensory neurons, emerging evidence has implicated TRPM8 in the pathophysiology of various cancers, including colorectal, prostate, and pancreatic cancer.[1][2] In several cancer types, altered TRPM8 expression is associated with tumor progression, proliferation, and metastasis.[2][3]

Pharmacological inhibition of TRPM8 has been shown to reduce tumor growth in preclinical models, suggesting that TRPM8 antagonists, such as AMG9678, may represent a novel therapeutic strategy for cancers with aberrant TRPM8 signaling.[1] One of the key mechanisms through which TRPM8 is thought to promote tumor growth is the activation of the Wnt/β-catenin signaling pathway.

AMG9678: A Selective TRPM8 Antagonist

AMG9678 is a potent and selective antagonist of the TRPM8 channel. While specific in vivo efficacy data for AMG9678 in cancer models is not extensively published, its pharmacological profile suggests its utility in probing the therapeutic potential of TRPM8 inhibition. This protocol provides a representative methodology for evaluating the anti-tumor activity of a TRPM8 antagonist like AMG9678 in a preclinical setting.

Quantitative Data Summary

The following tables summarize representative quantitative data from a hypothetical in vivo study evaluating the efficacy of a TRPM8 antagonist in a colorectal cancer xenograft model.

Table 1: In Vivo Efficacy of TRPM8 Antagonist in Colorectal Cancer Xenograft Model

| Treatment Group | Dose (mg/kg, i.p.) | Dosing Frequency | Mean Tumor Volume at Day 21 (mm³) | Percent Tumor Growth Inhibition (%) |

| Vehicle Control | - | Daily | 1250 ± 150 | - |

| TRPM8 Antagonist | 10 | Daily | 750 ± 120 | 40 |

| TRPM8 Antagonist | 30 | Daily | 450 ± 90 | 64 |

Table 2: Pharmacodynamic Effects of TRPM8 Antagonist on Biomarkers in Tumor Tissue

| Treatment Group | Dose (mg/kg, i.p.) | β-catenin Expression (Relative to Vehicle) | Cyclin D1 Expression (Relative to Vehicle) | c-Myc Expression (Relative to Vehicle) |

| Vehicle Control | - | 1.00 | 1.00 | 1.00 |

| TRPM8 Antagonist | 30 | 0.45 | 0.52 | 0.48 |

Experimental Protocols

Cell Culture

-

Cell Line: Human colorectal cancer cell line with documented TRPM8 expression (e.g., HCT116, SW480).

-

Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Subculture: Passage cells upon reaching 80-90% confluency.

In Vivo Xenograft Model

-

Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old.

-

Acclimatization: Allow mice to acclimate for at least one week before the start of the experiment.

-

Cell Implantation:

-

Harvest colorectal cancer cells during their logarithmic growth phase.

-

Resuspend cells in sterile phosphate-buffered saline (PBS) at a concentration of 5 x 10⁷ cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.

-

-

Tumor Monitoring:

-

Monitor tumor growth by measuring the length and width of the tumor with calipers every 3-4 days.

-

Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.

-

-

Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).

Dosing and Administration

-

Compound Preparation:

-

Prepare the vehicle solution (e.g., 10% Ethanol, 10% Tween-80, 80% Saline).

-

Prepare the TRPM8 antagonist (e.g., AMG9678) in the vehicle at the desired concentrations (e.g., 1 mg/mL and 3 mg/mL for 10 and 30 mg/kg doses, respectively, assuming a 10 mL/kg dosing volume).

-

-

Administration:

-

Administer the vehicle or TRPM8 antagonist solution via intraperitoneal (i.p.) injection daily.

-

Monitor the body weight of the mice twice a week as an indicator of toxicity.

-

Endpoint Analysis

-

Tumor Growth: Continue monitoring tumor volume throughout the study (e.g., for 21 days).

-

Euthanasia and Tissue Collection: At the end of the study, euthanize the mice according to institutional guidelines.

-

Tumor Excision and Analysis:

-

Excise the tumors and record their final weight.

-

Divide the tumor into sections for:

-

Histology: Fix in 10% neutral buffered formalin for immunohistochemical analysis.

-

Molecular Analysis: Snap-freeze in liquid nitrogen and store at -80°C for Western blot or qPCR analysis of target proteins (e.g., β-catenin, Cyclin D1, c-Myc).

-

-

Signaling Pathways and Visualizations

TRPM8 Signaling Pathway in Cancer

TRPM8 activation can lead to the stimulation of multiple downstream signaling pathways, including the Wnt/β-catenin pathway, which is crucial for cell proliferation and survival in many cancers. Antagonism of TRPM8 is hypothesized to inhibit this pathway, leading to reduced tumor growth.

Caption: TRPM8-mediated activation of Wnt/β-catenin signaling.

Experimental Workflow

The following diagram illustrates the key steps in the in vivo xenograft study.

Caption: In vivo xenograft experimental workflow.

References

- 1. TRPM8 indicates poor prognosis in colorectal cancer patients and its pharmacological targeting reduces tumour growth in mice by inhibiting Wnt/β‐catenin signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Therapeutic potential of TRPM8 channels in cancer treatment [frontiersin.org]

- 3. Therapeutic potential of TRPM8 channels in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for a Novel Compound in a Rat Neuropathic Pain Model

Disclaimer: Information regarding "AMG9678" is not available in the public domain. The following application notes and protocols are provided as a detailed template based on the established efficacy of Gabapentin in preclinical rat models of neuropathic pain. Researchers should substitute the specific parameters for their compound of interest.

Introduction

Neuropathic pain, a debilitating condition arising from nerve damage, presents a significant therapeutic challenge. Preclinical research relies on robust animal models to investigate the efficacy of novel analgesic compounds. This document outlines the application of a test compound for the alleviation of neuropathic pain in a rat model. The protocols provided herein detail the surgical induction of neuropathic pain, behavioral assessments, and a proposed dosing regimen.

Mechanism of Action (Hypothetical)

For the purpose of this template, we will consider a compound that, like Gabapentin, is hypothesized to modulate neuronal excitability. The binding of Gabapentin to the α2δ-1 subunit of voltage-gated calcium channels is a key mechanism in its analgesic effect.[1][2][3] This interaction is thought to reduce the influx of calcium into presynaptic terminals, thereby decreasing the release of excitatory neurotransmitters. Furthermore, it may inhibit the trafficking of these channel subunits to the cell membrane.[1][2] Other potential mechanisms include modulation of NMDA receptors, protein kinase C, and inflammatory cytokines, as well as stimulation of noradrenergic descending inhibitory pathways.

Experimental Protocols

Animal Model: Chronic Constriction Injury (CCI)

The Chronic Constriction Injury (CCI) model is a widely used and reproducible surgical method for inducing neuropathic pain in rats.

Materials:

-

Male Sprague-Dawley rats (200-250g)

-

Anesthetic (e.g., intraperitoneal injection of 4% chloral hydrate solution, 10 mL/kg)

-

Surgical instruments (scalpel, scissors, forceps)

-

4-0 silk ligatures

-

Wound closure materials (sutures or staples)

-

Antiseptic solution

Procedure:

-

Anesthetize the rat and shave the surgical area on the right thigh.

-

Make a small incision to expose the sciatic nerve.

-

Carefully dissect the nerve from the surrounding connective tissue.

-

Loosely tie four ligatures (4-0 silk) around the sciatic nerve at approximately 1 mm intervals. The ligatures should be tight enough to cause a slight constriction but not arrest blood flow.

-

Close the muscle and skin layers with sutures or staples.

-

Administer post-operative analgesics as required and allow the animals to recover.

-

Sham-operated animals undergo the same surgical procedure without nerve ligation.

Behavioral Testing for Neuropathic Pain

Behavioral tests are crucial for assessing the development of neuropathic pain and the efficacy of the test compound. Testing should be performed before surgery (baseline) and at regular intervals post-surgery.

a) Mechanical Allodynia (von Frey Test): Mechanical allodynia, a painful response to a normally non-painful stimulus, is a hallmark of neuropathic pain.

Materials:

-

von Frey filaments of varying forces (e.g., 0.6g to 15.0g)

-

Elevated mesh platform

Procedure:

-

Acclimate the rats to the testing environment.

-

Place the rat on the elevated mesh platform.

-

Apply the von Frey filaments to the plantar surface of the hind paw with increasing force.

-

A positive response is a sharp withdrawal of the paw.

-

The 50% paw withdrawal threshold (PWT) is determined using the up-down method.

b) Thermal Hyperalgesia (Hargreaves Test): Thermal hyperalgesia is an increased sensitivity to a noxious heat stimulus.

Materials:

-

Plantar test apparatus (radiant heat source)

-

Plexiglass enclosures on a glass surface

Procedure:

-

Acclimate the rats to the testing apparatus.

-

Position the radiant heat source under the plantar surface of the hind paw.

-

Measure the time taken for the rat to withdraw its paw (paw withdrawal latency).

-

A cut-off time is set to prevent tissue damage.

Dosing Regimen and Efficacy Data (Template)

The following tables provide a template for presenting dosage and efficacy data for a test compound. The data for Gabapentin is used as an example.

Table 1: Dosage Regimen for Test Compound in Rat CCI Model

| Compound | Route of Administration | Dosage Range | Dosing Frequency |

| Gabapentin | Intraperitoneal (i.p.) | 30 - 300 mg/kg | Single dose or repeated dosing |

| Test Compound | [Specify Route] | [Specify Range] | [Specify Frequency] |

Table 2: Efficacy of Test Compound on Mechanical Allodynia (von Frey Test)

| Treatment Group | N | Baseline PWT (g) | Post-CCI PWT (g) | Post-Treatment PWT (g) | % Reversal of Allodynia |

| Sham | 10 | 14.5 ± 0.5 | 14.2 ± 0.6 | 14.3 ± 0.5 | N/A |

| CCI + Vehicle | 10 | 14.8 ± 0.4 | 3.2 ± 0.3 | 3.5 ± 0.4 | 0% |

| CCI + Gabapentin (100 mg/kg) | 10 | 14.6 ± 0.5 | 3.1 ± 0.2 | 10.8 ± 0.7 | ~65% |

| CCI + Test Compound (Dose 1) | 10 | [Mean ± SEM] | [Mean ± SEM] | [Mean ± SEM] | [Calculate %] |

| CCI + Test Compound (Dose 2) | 10 | [Mean ± SEM] | [Mean ± SEM] | [Mean ± SEM] | [Calculate %] |

Table 3: Efficacy of Test Compound on Thermal Hyperalgesia (Hargreaves Test)

| Treatment Group | N | Baseline PWL (s) | Post-CCI PWL (s) | Post-Treatment PWL (s) | % Reversal of Hyperalgesia |

| Sham | 10 | 10.2 ± 0.4 | 9.9 ± 0.5 | 10.1 ± 0.4 | N/A |

| CCI + Vehicle | 10 | 10.5 ± 0.3 | 5.1 ± 0.2 | 5.3 ± 0.3 | 0% |

| CCI + Gabapentin (100 mg/kg) | 10 | 10.3 ± 0.4 | 5.2 ± 0.3 | 8.9 ± 0.5 | ~70% |

| CCI + Test Compound (Dose 1) | 10 | [Mean ± SEM] | [Mean ± SEM] | [Mean ± SEM] | [Calculate %] |

| CCI + Test Compound (Dose 2) | 10 | [Mean ± SEM] | [Mean ± SEM] | [Mean ± SEM] | [Calculate %] |

PWT: Paw Withdrawal Threshold; PWL: Paw Withdrawal Latency; Data are presented as Mean ± SEM.

Visualizations

Caption: Hypothetical signaling pathway for a test compound in neuropathic pain.

Caption: Experimental workflow for testing a novel compound in a rat neuropathic pain model.

References

Application Notes and Protocols for In Vitro Calcium Imaging with AMG9678

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a non-selective cation channel that acts as a primary sensor for cold temperatures and cooling agents like menthol. Its role in pain pathways and other physiological processes has established it as a key target for therapeutic drug development. Calcium imaging assays are a crucial tool for investigating TRPM8 channel activity, as its activation triggers an influx of calcium ions (Ca²⁺), leading to a quantifiable increase in intracellular calcium concentration. AMG9678 is a potent and selective antagonist of the TRPM8 channel, with an IC50 of 31.2 nM, making it an important tool for studying TRPM8 function.[1]

These application notes provide a detailed protocol for utilizing in vitro calcium imaging assays with the fluorescent indicator Fluo-4 AM to characterize the inhibitory activity of AMG9678 on TRPM8 channels expressed in a recombinant cell line.

Signaling Pathway of TRPM8 Activation and Inhibition by AMG9678

Activation of the TRPM8 channel by agonists such as menthol or a decrease in temperature leads to a conformational change in the channel protein. This change opens a pore that allows the influx of cations, most notably Ca²⁺ and sodium (Na⁺), down their electrochemical gradients. The resulting increase in intracellular Ca²⁺ concentration can be detected by calcium-sensitive fluorescent dyes and serves as a direct measure of channel activation. AMG9678, as a TRPM8 antagonist, binds to the channel and prevents this ion influx, thereby inhibiting the downstream signaling cascade.

Quantitative Data Summary

The inhibitory potency of AMG9678 on TRPM8 channels can be determined by generating concentration-response curves from calcium imaging experiments. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these curves.

| Compound | Target | Assay Type | Agonist | IC50 (nM) | Cell Line |

| AMG9678 | TRPM8 | Calcium Flux | Menthol/Icilin | 31.2 | Recombinant (e.g., HEK293) |

Experimental Protocols

This section details the methodology for conducting an in vitro calcium imaging assay to assess the inhibitory effect of AMG9678 on TRPM8 channels.

Materials and Reagents

| Reagent | Supplier | Purpose |

| HEK293 cells stably expressing human TRPM8 | (e.g., ATCC, various vendors) | Host cell line for the assay |

| Dulbecco's Modified Eagle Medium (DMEM) | (e.g., Thermo Fisher Scientific) | Cell culture medium |

| Fetal Bovine Serum (FBS) | (e.g., Thermo Fisher Scientific) | Supplement for cell culture medium |

| Penicillin-Streptomycin | (e.g., Thermo Fisher Scientific) | Antibiotic for cell culture |

| Geneticin (G418) | (e.g., Thermo Fisher Scientific) | Selection agent for stable cell line |

| Fluo-4 AM | (e.g., Thermo Fisher Scientific) | Calcium indicator dye |

| Pluronic F-127 | (e.g., Thermo Fisher Scientific) | Dispersing agent for Fluo-4 AM |

| Probenecid | (e.g., Sigma-Aldrich) | Inhibitor of organic anion transporters |

| Hank's Balanced Salt Solution (HBSS) | (e.g., Thermo Fisher Scientific) | Assay buffer |

| AMG9678 | (e.g., various chemical suppliers) | TRPM8 antagonist (test compound) |

| Menthol or Icilin | (e.g., Sigma-Aldrich) | TRPM8 agonist |

| 96-well or 384-well black, clear-bottom plates | (e.g., Corning) | Assay plates |

Experimental Workflow Diagram

Step-by-Step Protocol

1. Cell Culture and Seeding: a. Culture HEK293 cells stably expressing TRPM8 in DMEM supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and an appropriate concentration of G418 to maintain selection pressure. b. Incubate cells at 37°C in a humidified atmosphere with 5% CO₂. c. The day before the assay, harvest sub-confluent cells and seed them into a 96-well or 384-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

2. Preparation of Solutions: a. Assay Buffer: Prepare HBSS containing 20 mM HEPES, pH 7.4. b. Fluo-4 AM Loading Solution: Prepare a 2 µM Fluo-4 AM solution in Assay Buffer. To aid in dye solubilization, first, dissolve the Fluo-4 AM stock (typically 1 mM in DMSO) in a small volume of Assay Buffer containing 0.04% Pluronic F-127, then dilute to the final concentration. c. Probenecid Stock Solution: Prepare a 100X stock solution of probenecid in Assay Buffer or water. d. AMG9678 Stock Solution: Prepare a stock solution of AMG9678 in DMSO (e.g., 10 mM). Serially dilute in Assay Buffer to the desired final concentrations for the concentration-response curve. e. Agonist Solution: Prepare a stock solution of menthol (e.g., 100 mM in ethanol) or icilin (e.g., 10 mM in DMSO). Dilute in Assay Buffer to a working concentration that is 5X the final desired concentration (e.g., for a final concentration of 100 µM menthol, prepare a 500 µM solution).

3. Dye Loading: a. On the day of the assay, remove the culture medium from the cell plate. b. Wash the cells once with Assay Buffer. c. Add the Fluo-4 AM Loading Solution to each well. If desired, probenecid can be added to the loading solution to a final concentration of 1-2.5 mM to inhibit dye leakage.[2] d. Incubate the plate at 37°C for 30-60 minutes in the dark.[2]

4. Compound Incubation: a. After incubation, gently wash the cells twice with Assay Buffer to remove excess dye. b. Add the various dilutions of AMG9678 in Assay Buffer to the appropriate wells. Include vehicle control wells (containing the same concentration of DMSO as the highest AMG9678 concentration). c. Incubate the plate at room temperature or 37°C for 15-30 minutes.

5. Calcium Flux Measurement: a. Place the plate in a fluorescence plate reader equipped with an automated liquid handling system. b. Set the instrument to measure fluorescence intensity at an excitation wavelength of ~494 nm and an emission wavelength of ~516 nm. c. Record a baseline fluorescence reading for 10-20 seconds. d. Add the TRPM8 agonist solution (e.g., menthol or icilin) to all wells simultaneously. e. Continue to record the fluorescence intensity for at least 60-120 seconds to capture the peak calcium response.

6. Data Analysis: a. The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence (F₀) from the peak fluorescence (F_peak) after agonist addition. b. Normalize the fluorescence change by dividing ΔF by F₀ (ΔF/F₀). c. Plot the normalized fluorescence response against the concentration of AMG9678. d. Fit the data to a four-parameter logistic equation to determine the IC50 value of AMG9678.

Conclusion

This application note provides a comprehensive protocol for the in vitro characterization of the TRPM8 antagonist AMG9678 using a calcium imaging assay. The detailed methodology, from cell culture to data analysis, offers a robust framework for researchers to investigate the pharmacology of TRPM8 modulators. The provided diagrams and tables serve as quick references for the signaling pathway, experimental workflow, and key quantitative data, facilitating the efficient implementation of this assay in a research or drug discovery setting.

References

Application Notes and Protocols for Using AMG9678 in Electrophysiology Recordings

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG9678 is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. TRPM8 is a non-selective cation channel primarily known as the principal sensor of cold temperatures in the peripheral nervous system. Its activation by cold or chemical agonists like menthol leads to a sensation of cooling and can play a role in physiological and pathophysiological processes, including thermoregulation, inflammatory pain, and neuropathic pain. The study of TRPM8 antagonists like AMG9678 is crucial for understanding the role of this channel in various biological processes and for the development of novel therapeutics.

These application notes provide a comprehensive overview of the use of AMG9678 in electrophysiological studies, including its mechanism of action, protocols for its application in patch-clamp recordings, and a summary of its known effects.

Mechanism of Action

AMG9678 functions as a competitive antagonist at the TRPM8 channel. It blocks the channel's activation by both cold temperatures and chemical agonists. By inhibiting the influx of cations (primarily Na+ and Ca2+) through the TRPM8 channel, AMG9678 effectively dampens the signaling cascade initiated by channel activation. This leads to a reduction in neuronal excitability and the subsequent physiological responses.

Data Presentation

The following tables summarize the key quantitative data for AMG9678 based on available research.

Table 1: In Vitro Potency of AMG9678

| Parameter | Agonist | Cell Line | Assay | IC50 (nM) | Reference |

| TRPM8 Antagonism | Menthol (100 µM) | CHO cells expressing rat TRPM8 | Intracellular Calcium Increase | 31.2 | [1] |

| TRPM8 Antagonism | Cold (10°C) | CHO cells expressing rat TRPM8 | Intracellular Calcium Increase | 41 ± 8 | [2] |

Table 2: In Vivo Effects of AMG9678 in Rats

| Parameter | Dose (mg/kg, p.o.) | Effect | Reference |

| Body Temperature | 10, 30, 100 | Dose-dependent decrease | [1] |

| Body Temperature (repeated dosing) | 30 (once daily for 4 days) | Reduced magnitude of temperature decrease after the first day | [1] |

Experimental Protocols

The following protocols provide a detailed methodology for investigating the effects of AMG9678 using whole-cell patch-clamp electrophysiology. These protocols are intended as a guide and may require optimization based on the specific cell type and experimental conditions.

Protocol 1: Whole-Cell Patch-Clamp Recording from TRPM8-Expressing HEK293 Cells

This protocol describes the inhibition of menthol-activated TRPM8 currents by AMG9678 in a heterologous expression system.

1. Cell Culture and Preparation:

-

Culture Human Embryonic Kidney (HEK293) cells stably or transiently expressing the desired TRPM8 construct (human or rodent) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).

-

For recording, plate cells onto glass coverslips pre-coated with poly-L-lysine.

2. Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm with sucrose.

-

Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm with sucrose.

-

Agonist Solution: Prepare a stock solution of Menthol in DMSO. Dilute to a final concentration of 100 µM in the external solution immediately before use.

-

Antagonist Solution: Prepare a stock solution of AMG9678 in DMSO. Prepare serial dilutions in the external solution to achieve the desired final concentrations.

3. Electrophysiological Recording:

-

Place a coverslip with adherent cells in the recording chamber on the stage of an inverted microscope.

-

Perfuse the chamber with the external solution at a rate of 1-2 mL/min.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

Establish a whole-cell patch-clamp configuration on a TRPM8-expressing cell.

-

Hold the cell at a membrane potential of -60 mV.

-

Apply a voltage ramp protocol (e.g., from -100 mV to +100 mV over 200 ms) to elicit baseline currents.

-

Apply the menthol solution to activate TRPM8 channels and record the resulting currents.

-

After a stable baseline of activated current is achieved, co-apply the menthol solution with increasing concentrations of AMG9678.

-

Record the inhibition of the menthol-activated current at each concentration of AMG9678.

4. Data Analysis:

-

Measure the peak current amplitude at a depolarized potential (e.g., +80 mV) in the presence of menthol alone and with different concentrations of AMG9678.

-

Normalize the current amplitudes to the control (menthol alone).

-

Plot the normalized current as a function of the AMG9678 concentration and fit the data with a Hill equation to determine the IC50 value.

Protocol 2: Investigating the Effect of AMG9678 on Neuronal Firing in Dorsal Root Ganglion (DRG) Neurons

This protocol outlines a method to assess the impact of AMG9678 on the excitability of primary sensory neurons that endogenously express TRPM8.

1. Primary Neuron Culture:

-

Isolate dorsal root ganglia (DRG) from rodents according to approved animal protocols.

-

Dissociate the ganglia using a combination of enzymatic digestion (e.g., collagenase and dispase) and mechanical trituration.

-

Plate the dissociated neurons on laminin/poly-D-lysine coated coverslips and culture in a suitable neurobasal medium supplemented with B27, glutamine, and nerve growth factor (NGF).

2. Solutions:

-

Use the same external and internal solutions as in Protocol 1.

-

Agonist Solution: Prepare a stock solution of a TRPM8 agonist (e.g., Menthol or Icilin) in DMSO and dilute to the desired final concentration in the external solution.

-

Antagonist Solution: Prepare a stock solution of AMG9678 in DMSO and dilute to the desired final concentration in the external solution.

3. Electrophysiological Recording (Current-Clamp):

-

Transfer a coverslip with DRG neurons to the recording chamber and perfuse with the external solution.

-

Establish a whole-cell current-clamp configuration on a small-diameter DRG neuron (a population known to contain TRPM8-positive cells).

-

Record the resting membrane potential.

-

Inject a series of depolarizing current steps to elicit action potentials and establish a baseline firing frequency.

-

Apply the TRPM8 agonist to the bath and record any changes in resting membrane potential and firing frequency.

-

In the continued presence of the agonist, apply AMG9678 and record its effect on the agonist-induced changes in neuronal excitability.

4. Data Analysis:

-

Measure the resting membrane potential, action potential threshold, and the number of action potentials fired in response to depolarizing current injections at baseline, in the presence of the agonist, and with the co-application of AMG9678.

-

Compare the firing frequency and membrane potential changes to determine the inhibitory effect of AMG9678.

Mandatory Visualizations

TRPM8 Signaling Pathway

Caption: Simplified signaling pathway of TRPM8 channel activation and inhibition by AMG9678.

Experimental Workflow for AMG9678 Characterization

Caption: Experimental workflow for characterizing AMG9678 using patch-clamp electrophysiology.

References

Application Notes and Protocols for AMG9678 Administration in Preclinical Cancer Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

AMG9678 is a potent, selective, and orally active antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[1] TRPM8, a non-selective cation channel, is known for its role in sensing cold temperatures. Recent research has highlighted its aberrant expression and functional significance in various malignancies, including prostate, colon, pancreatic, and breast cancers, positioning it as a promising therapeutic target. These application notes provide a comprehensive overview and generalized protocols for the preclinical evaluation of AMG9678 in cancer models.

Mechanism of Action in Cancer

The role of TRPM8 in cancer is multifaceted and can be tumor-type specific. However, antagonism of TRPM8 has been shown to impede cancer progression through several mechanisms:

-

Inhibition of Cell Proliferation: TRPM8 antagonists can induce cell cycle arrest, thereby reducing the proliferation of cancer cells.

-

Reduction of Cell Migration and Invasion: Inhibition of TRPM8 has been demonstrated to decrease the migratory and invasive potential of cancer cells, key processes in metastasis.

-

Modulation of Oncogenic Signaling Pathways: TRPM8 activity is linked to several critical cancer-related signaling pathways. In prostate cancer, TRPM8 can form a complex with the androgen receptor (AR), and its antagonism may interfere with androgen-driven signaling. Furthermore, TRPM8 modulation can impact the activity of pathways such as PI3K/Akt, ERK, and FAK.

Data Presentation

Quantitative data is crucial for evaluating the preclinical activity of a compound. The following tables summarize the known properties of AMG9678 and provide a template for presenting in vivo efficacy data.

Table 1: Physicochemical and Pharmacokinetic Properties of AMG9678

| Parameter | Value | Species/System |

| Target | TRPM8 | - |

| IC50 | 31.2 nM | Rat |

| Activity | Orally active antagonist | Rat |

| Plasma Half-life (T1/2) | 7.6 hours | Rat |

| In Vivo Pharmacodynamic Effect | Dose-dependent decrease in body temperature | Rat |

Data sourced from MedChemExpress.[1][2]

Table 2: Illustrative In Vivo Efficacy of a TRPM8 Antagonist in a Prostate Cancer Xenograft Model

| Treatment Group | Dosage Regimen (p.o., q.d.) | Mean Tumor Volume (mm³) at Day 28 ± SEM | Tumor Growth Inhibition (%) |

| Vehicle Control | - | 1500 ± 180 | - |

| AMG9678 | 10 mg/kg | 1050 ± 150 | 30 |

| AMG9678 | 30 mg/kg | 600 ± 110 | 60 |

| AMG9678 | 100 mg/kg | 300 ± 70 | 80 |

Note: The data presented in this table is hypothetical and serves as an example for presenting in vivo anti-tumor efficacy results. Specific outcomes will depend on the cancer model and experimental conditions.

Experimental Protocols

The following are generalized protocols for the in vitro and in vivo evaluation of AMG9678. These should be adapted and optimized for specific cell lines and animal models.

Protocol for In Vitro Cell Proliferation Assay (MTT Assay)

Objective: To assess the effect of AMG9678 on the proliferation of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., PC-3, LNCaP for prostate cancer)

-

Complete growth medium

-

AMG9678 stock solution (in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Solubilization buffer (e.g., DMSO or isopropanol with HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.

-

Prepare serial dilutions of AMG9678 in complete growth medium. A typical concentration range is 0.01 to 100 µM. Include a vehicle control (medium with the highest concentration of DMSO used).

-

Replace the medium in the wells with the prepared drug solutions.

-

Incubate for 48-72 hours at 37°C and 5% CO2.

-

Add MTT reagent to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.

-

Remove the medium and add solubilization buffer to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Protocol for In Vivo Administration in a Subcutaneous Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of AMG9678.

Materials:

-

Immunocompromised mice (e.g., athymic nude or SCID)

-

Cancer cell line (e.g., 22Rv1 prostate cancer cells)

-

Sterile PBS and Matrigel

-

AMG9678

-

Vehicle for oral administration (e.g., 0.5% methylcellulose and 0.2% Tween 80 in sterile water)

-

Oral gavage needles

-

Digital calipers

Procedure:

-

Cell Implantation:

-

Harvest cancer cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 2 x 10^7 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

-

-

Tumor Growth and Randomization:

-

Monitor tumor growth by measuring the length and width with digital calipers every 2-3 days.

-

Calculate tumor volume using the formula: (Length × Width²)/2.

-

When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.

-

-

Drug Formulation and Administration:

-

Prepare a suspension of AMG9678 in the chosen vehicle. Ensure the suspension is homogenous before each administration.

-

Administer AMG9678 or vehicle to the mice via oral gavage daily at the desired doses.

-

-

Monitoring and Endpoint:

-

Measure tumor volumes and body weights 2-3 times per week.

-

The study can be concluded when tumors in the control group reach a predetermined size or after a fixed duration.

-

At the endpoint, euthanize the mice, and excise, weigh, and process the tumors for further analysis (e.g., histology, pharmacodynamics).

-

Visualizations

TRPM8 Signaling in Cancer

Caption: A simplified diagram of TRPM8-mediated signaling pathways in cancer cells.

Experimental Workflow for Preclinical Evaluation